2-(Chloromethyl)quinoxaline

Vue d'ensemble

Description

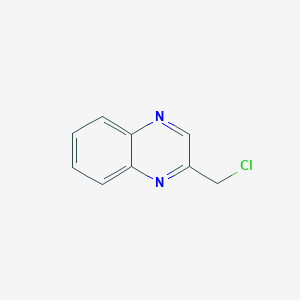

2-(Chloromethyl)quinoxaline is a heterocyclic aromatic compound that contains a quinoxaline ring substituted with a chloromethyl group at the second position. Quinoxalines are known for their diverse biological activities and are used as building blocks in the synthesis of various pharmacologically active compounds .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)quinoxaline typically involves the reaction of o-phenylenediamine with 1,2-dicarbonyl compounds in the presence of a chlorinating agent. One common method is the reaction of o-phenylenediamine with glyoxal followed by chlorination using thionyl chloride or phosphorus pentachloride .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .

Analyse Des Réactions Chimiques

Types of Reactions: 2-(Chloromethyl)quinoxaline undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

Oxidation: The compound can be oxidized to form quinoxaline-2-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and primary amines are commonly used under mild conditions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed:

- Substituted quinoxalines

- Quinoxaline-2-carboxylic acids

- Dihydroquinoxalines

Applications De Recherche Scientifique

Antiviral Applications

Quinoxaline derivatives, including 2-(Chloromethyl)quinoxaline, have shown considerable promise as antiviral agents. Recent studies have highlighted their effectiveness against several viruses:

- Mechanism of Action : Compounds like this compound have been found to inhibit viral replication by targeting specific viral proteins. For instance, certain derivatives demonstrated the ability to interfere with the attachment and entry of viruses into host cells, as observed in research focusing on coxsackievirus B5 (CBV5) .

- Case Study : Ethyl 4-(((2,3-dimethoxyquinoxalin-6-yl)methyl)thio)benzoate displayed remarkable activity against CBV5 with an EC50 of 0.09 µM, indicating the potential of quinoxaline derivatives in antiviral drug development .

Anticancer Properties

The anticancer potential of quinoxaline derivatives is well-documented:

- Efficacy Against Cancer Cell Lines : Research has shown that various quinoxaline derivatives exhibit significant growth inhibition across multiple cancer cell lines. For example, compounds derived from this compound were tested against melanoma and leukemia cell lines, showing IC50 values as low as 1.6 µM .

- Structure-Activity Relationship (SAR) : The presence of specific substituents on the quinoxaline ring can enhance anticancer activity. Electron-withdrawing groups such as chlorine have been correlated with increased potency against tumor cells .

Antimicrobial Activity

Quinoxaline derivatives are also recognized for their antimicrobial properties:

- Broad Spectrum Activity : These compounds have demonstrated effectiveness against a range of pathogens, including bacteria and fungi. For instance, studies indicate that certain derivatives can inhibit the growth of gram-positive bacteria and exhibit antifungal activity .

- Application in Drug Resistance : Given the rise of antibiotic-resistant strains, quinoxaline derivatives offer a promising avenue for developing new antimicrobial agents that can overcome existing resistance mechanisms .

Other Therapeutic Applications

Beyond antiviral and anticancer uses, this compound has potential applications in treating other conditions:

- Antidiabetic Effects : Quinoxaline derivatives have been explored for their ability to manage diabetes by improving glucose homeostasis and reducing blood sugar levels in diabetic models .

- Neuroprotective Properties : Some studies suggest that quinoxalines may provide neuroprotective effects, potentially aiding in the treatment of neurological disorders .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of 2-(Chloromethyl)quinoxaline involves its interaction with specific molecular targets, such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or receptor function. This interaction can disrupt cellular processes and result in various biological effects .

Comparaison Avec Des Composés Similaires

Quinoline: Another nitrogen-containing heterocyclic compound with similar biological activities.

Quinazoline: Shares structural similarities and is used in the synthesis of various pharmaceuticals.

Benzimidazole: Contains a fused benzene and imidazole ring, with applications in medicinal chemistry

Uniqueness: 2-(Chloromethyl)quinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chloromethyl group allows for targeted modifications and functionalization, making it a valuable intermediate in synthetic chemistry .

Activité Biologique

2-(Chloromethyl)quinoxaline is a compound that belongs to the quinoxaline family, which is known for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its antiviral, antibacterial, antifungal, and anticancer properties, supported by various studies and data tables.

Overview of Quinoxaline Derivatives

Quinoxalines are bicyclic compounds that contain a fused benzene and pyrazine ring. They have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The introduction of various substituents on the quinoxaline nucleus can enhance their pharmacological properties, making them valuable in the development of new therapeutic agents.

Antiviral Activity

Recent studies have highlighted the antiviral potential of quinoxaline derivatives, including this compound. A systematic review indicated that functionalized polysubstituted quinoxalines exhibit promising antiviral effects against various viruses, including cytomegalovirus (HCMV) and coxsackievirus B5 (CBV5) .

Data Table: Antiviral Activity of Quinoxaline Derivatives

| Compound | HCMV Pol Activity IC50 (nM) | CBV5 EC50 (µM) |

|---|---|---|

| This compound | Not specified | Not specified |

| Ganciclovir | 1300 | N/A |

| Acyclovir | >20,000 | N/A |

| Ethyl 4-(((2,3-dimethoxyquinoxalin-6-yl)methyl)thio)benzoate | Not specified | 0.09 |

The structural modifications in these compounds play a crucial role in their activity. For instance, the presence of hydrophobic groups enhances binding affinity and improves antiviral efficacy .

Antibacterial and Antifungal Properties

Quinoxaline derivatives also demonstrate significant antibacterial and antifungal activities. Research has shown that compounds like 2-Chloro-3-hydrazinylquinoxaline exhibit potent antifungal effects against Candida and Aspergillus species . The mechanism involves disrupting fungal cell wall synthesis and inhibiting key metabolic pathways.

Data Table: Antifungal Activity of Quinoxaline Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-Chloro-3-hydrazinylquinoxaline | Candida albicans | Not specified |

| This compound | Aspergillus niger | Not specified |

The dual action of these derivatives—antifungal and anti-inflammatory—highlights their potential as therapeutic agents in treating fungal infections .

Anticancer Activity

The anticancer properties of quinoxaline derivatives are well-documented. Studies have shown that certain derivatives exhibit cytotoxic effects against various cancer cell lines. For example, tetrazolo[1,5-a]quinoxalines demonstrated significant inhibitory effects on tumor cell lines, outperforming established chemotherapeutic agents like doxorubicin .

Data Table: Anticancer Activity of Quinoxaline Derivatives

| Compound | Cancer Cell Line | IC50 (μg/mL) |

|---|---|---|

| Tetrazolo[1,5-a]quinoxaline | A549 (Lung Cancer) | < 10 |

| MCF-7 (Breast Cancer) | < 15 | |

| HeLa (Cervical Cancer) | < 12 |

These findings suggest that specific structural features in quinoxaline derivatives can enhance their anticancer efficacy while maintaining low toxicity to normal cells .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with various cellular targets. For instance, studies indicate that quinoxalines may inhibit key enzymes involved in viral replication or fungal cell wall synthesis. Additionally, they may modulate signaling pathways such as NF-κB, which is critical in inflammatory responses and cancer progression .

Propriétés

IUPAC Name |

2-(chloromethyl)quinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-5-7-6-11-8-3-1-2-4-9(8)12-7/h1-4,6H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAUVNJJBLOZTAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40548219 | |

| Record name | 2-(Chloromethyl)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40548219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106435-53-4 | |

| Record name | 2-(Chloromethyl)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40548219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is particularly interesting about the synthesis of 2-(chloromethyl)quinoxaline as described in the paper?

A1: The paper describes a novel synthesis of various tricyclic 2(5H)-furanone heterocycles from 3,4,5-trichloro-2(5H)-furanone and bifunctional o-nucleophiles. Interestingly, this compound was also obtained through this method. [] The formation of this compound is particularly noteworthy because it deviates from the expected reaction pathway and provides insight into the reactivity of the starting materials under the specified conditions. The authors discuss the distinctive formation mechanism of this compound, highlighting its unexpected nature. []

Q2: Where can I find more information about the mechanism of formation for this compound as described in the paper?

A2: The paper titled "A NEW SYNTHESIS OF NOVEL TRICYCLIC 2(5H)-FURANONE HETEROCYCLES FROM 3,4,5-TRICHLORO-2(5H)-FURANONE" provides a detailed discussion on the formation mechanism of this compound. You can access the full paper through the following link: []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.